3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea
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Overview
Description
3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea is a complex organic compound that features a benzothiophene ring, a hydroxyethyl group, and a difluorophenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea typically involves multiple steps:
Formation of the Benzothiophene Ring: This can be achieved through intramolecular cyclization reactions involving thiophenols and alkynes.
Introduction of the Hydroxyethyl Group: This step often involves the addition of an ethylene oxide or a similar reagent to the benzothiophene ring.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with 2,6-difluorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and have similar biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2,6-difluorophenyl)urea is unique due to its combination of a benzothiophene ring, a hydroxyethyl group, and a difluorophenyl urea moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c18-12-5-3-6-13(19)16(12)21-17(23)20-8-14(22)11-9-24-15-7-2-1-4-10(11)15/h1-7,9,14,22H,8H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGPUUOFZIGMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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